molecular formula C15H9BrO2 B158737 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 1801-20-3

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No. B158737
CAS RN: 1801-20-3
M. Wt: 301.13 g/mol
InChI Key: GEUAEOKKYUSIJF-UHFFFAOYSA-N
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Description

“2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione” is a chemical compound with the molecular formula C15H9BrO2 . It is also known by other names such as “2-Bromo-2-phenylindan-1,3-dione” and "2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione" .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione” is characterized by a bromine atom attached to a phenyl group and an indene-1,3-dione group . The InChI representation of the molecule is InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione” is 301.13 g/mol . The compound has a complexity of 347 and a topological polar surface area of 34.1 Ų . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Theoretical and Spectroscopic Analysis

Research has delved into the theoretical Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, revealing insights into its molecular properties and reactivity. Studies using ab initio methods at the DFT level have confirmed the non-planar nature of its molecular structure, highlighting its potential in various scientific applications due to its unique geometric and electronic properties. Notably, a comparison of its frontier orbital energy gap with that of its parent molecule suggests a slightly increased reactivity, which could influence its use in chemical syntheses and material science (Pathak et al., 2012).

Photobehavior Studies

Another area of interest is the solvent-dependent photobehavior of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. Experiments under deoxygenated solutions and N2 atmosphere have led to the formation of various photoproducts, depending on the solvent employed. This provides valuable insights into the photoreactivity of such compounds, paving the way for their potential use in photochemical reactions and material science, where solvent effects play a critical role (Mor & Dhawan, 2015).

Catalytic Applications

The palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source for synthesizing 2-substituted indene-1,3(2H)-dione derivatives showcase a methodological advancement in organic synthesis. This process highlights the broad substrate scope and efficiency of such catalytic systems, demonstrating the compound's versatility in synthesizing complex organic frameworks (Zhang et al., 2015).

Ultrasound-assisted Synthesis

Innovative synthetic approaches have also been explored, such as the ultrasound-assisted synthesis of derivatives involving 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione). This method leverages ultrasonic irradiation to enhance reaction rates and yield, demonstrating the compound's potential in streamlined and environmentally friendly synthetic methodologies (Ghahremanzadeh et al., 2011).

properties

IUPAC Name

2-bromo-2-phenylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUAEOKKYUSIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170915
Record name 1,3-Indandione, 2-bromo-2-phenyl-
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Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

CAS RN

1801-20-3
Record name 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
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Record name 2-Bromo-2-phenylindan-1,3-dione
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Record name 1801-20-3
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Record name 1,3-Indandione, 2-bromo-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2-PHENYLINDAN-1,3-DIONE
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